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Compound Focus: Cefetamet Pivoxil Hydrochloride

CAS No.: 111696-23-2

Cat. No.: S001783

The table below summarizes the key pharmacokinetic parameters for cefetamet:

Parameter Value Notes | Source

Plasma Protein ~22% (bound Also reported as "not extensively bound" [2].

Binding fraction) [1]

Volume of 0.29 L/kg [2] Consistent with a relatively small distribution volume,

Distribution (V) typical of other beta-lactam antibiotics [2].

Renal Clearance 7.14 L/h (119 Suggests elimination primarily via glomerular filtration [2].
ml/min) [2]

Plasma Elimination 2.2-2.8hours [1] After oral administration of cefetamet pivoxil.
Half-life [2]

The low protein binding of cefetamet has significant implications for its activity. One study noted that the
free, active concentration of the drug in skin blister fluid was high, with a percent penetration of 149% =+

28% when corrected for protein binding, indicating excellent diffusion into inflammatory sites [3].

Experimental Methodologies for Key Findings
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The data in the search results were generated using standard, robust pharmacological experimental

techniques.

Determining Plasma Protein Binding

While the specific methodological details for cefetamet's protein binding assay are not provided in the search
results, the value is authoritatively reported in a major 1993 review article [1]. Standard techniques for such

measurements include:

o Ultrafiltration: Separating unbound drug from protein-bound drug in plasma using a semi-permeable
membrane under centrifugal force.

¢ Equilibrium Dialysis: Allowing plasma to reach equilibrium with a buffer solution across a dialysis
membrane, then measuring the concentration of free drug in the buffer.

High-Performance Liquid Chromatography (HPLC) for Drug
Quantification

Multiple studies explicitly used HPLC to determine cefetamet concentrations in biological fluids like plasma

and skin blister fluid [3]. This method involves:

e Sample Preparation: Deproteinization of plasma or fluid samples.

e Chromatographic Separation: Using a column to separate cefetamet from other components in the
sample.

¢ Detection and Quantification: Measuring the concentration of the eluted drug, often by UV
absorption, and comparing it to standards of known concentration.

Assessing Tissue Penetration (Skin Blister Fluid Model)

The high free-drug concentration in tissues was demonstrated using a cantharidin-induced skin blister
fluid model [3]. The workflow can be summarized as follows, with the diagram below illustrating the key

stages:
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Experimental workflow for assessing tissue penetration of cefetamet.

Conclusion for Research and Development

For researchers and drug development professionals, the data indicates that cefetamet pivoxil is a prodrug
that is well-absorbed with food and hydrolyzed to its active form, cefetamet [1] [2]. The resulting active

compound is characterized by:

¢ Low plasma protein binding, ensuring a high fraction of free, microbiologically active drug.
¢ A small volume of distribution, consistent with good distribution into the extracellular fluid
compartment.
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¢ Predominant renal elimination, requiring dose adjustment in patients with renal impairment [1] [2].

These properties, combined with its stability against many beta-lactamases, made it a promising oral third-
generation cephalosporin for its time, particularly for community-acquired respiratory and urinary tract

infections [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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